Quinact
Description
Quinact refers to a therapeutic regimen combining quinine (a natural alkaloid) with clindamycin (a lincosamide antibiotic), primarily used as a second-line treatment for uncomplicated Plasmodium falciparum malaria after failure of first-line artemisinin-based combination therapies (ACTs) . Developed to address rising resistance to monotherapies, this compound leverages quinine’s rapid parasiticidal activity and clindamycin’s inhibition of apicoplast synthesis in malaria parasites.
Properties
IUPAC Name |
(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13?,14?,19?,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-LHFMAAMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinidine can be obtained from various species of Cinchona and their hybrids, or it can be prepared from quinine . The preparation involves base-catalyzed epimerization of quinine, which yields a complex mixture of epimers . Industrial production methods include extraction from the cinchona bark followed by purification processes .
Chemical Reactions Analysis
Quinidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and methanesulfonic acid . Major products formed from these reactions include quinidine sulfate and dihydroquinidine .
Scientific Research Applications
Quinidine has a wide range of scientific research applications.
Comparison with Similar Compounds
Efficacy Against Uncomplicated Malaria
This compound has been directly compared to ACTs (e.g., artemether-lumefantrine, dihydroartemisinin-piperaquine) in multiple trials:
*ACPR: Adequate Clinical and Parasitological Response.
Resistance and Operational Challenges
- This compound: No widespread resistance reported, but its utility is constrained by operational challenges (e.g., 7-day dosing schedule vs. 3-day ACTs) . Limited to second-line use due to inferior efficacy in high-transmission regions .
- ACTs: Remain first-line per WHO guidelines (since 2001) due to rapid action and high efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
